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Compound of Interest

Compound Name: 1-Butyl radical

CAS No.: 2492-36-6

Cat. No.: B10814794

Get Quote

The 1-butyl radical (•CH₂CH₂CH₂CH₃) is a primary alkyl radical that serves as a crucial

intermediate in a wide array of chemical processes, including combustion, atmospheric

chemistry, and polymerization. A thorough understanding of its energetic properties is

fundamental to accurately modeling these complex systems. This technical guide provides an

in-depth analysis of the computational and experimental approaches used to characterize the

thermochemistry and energetics of the 1-butyl radical.

Core Thermochemical Properties
The stability and reactivity of the 1-butyl radical are governed by key thermochemical

parameters such as its heat of formation and ionization energy. These values, determined

through both experimental measurements and high-level computational methods, provide a

foundational dataset for kinetic and mechanistic studies.

Table 1: Thermochemical Properties of 1-Butyl Radical
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Property Value Method Reference

Standard Enthalpy of

Formation

(ΔHf,298K°)

18.1 ± 0.6 kcal/mol
Monoenergetic

Electron Impact
[1]

Adiabatic Ionization

Energy (IE)
8.02 ± 0.04 eV

Photoelectron

Spectroscopy (PE)
[2]

8.01 ± 0.05 eV Electron Impact (EI) [2]

Energetics of Formation and Conformational
Landscape
The 1-butyl radical is primarily formed through the homolytic cleavage of a primary C-H bond

in n-butane. The energy required for this process is the bond dissociation energy (BDE), a

critical parameter in predicting reaction pathways.

Bond Dissociation Energy (BDE)
The primary C-H BDE in n-butane dictates the energy cost of forming the 1-butyl radical. From

experimental data, a consistent value for primary C-H bonds in alkanes has been proposed.[1]

Table 2: Primary C-H Bond Dissociation Energy of n-
Butane

Bond BDE (298K) Product Radicals

CH₃CH₂CH₂CH₂–H ~100 kcal/mol 1-Butyl + H•

Note: This value is a generally accepted approximation for primary C-H bonds in alkanes based

on experimental heats of formation[1].

Conformational Analysis
Similar to its parent molecule, n-butane, the 1-butyl radical exhibits conformational isomerism

due to rotation around its C-C single bonds. The primary conformers are the anti (or trans) and

gauche forms, which have slightly different energies due to steric interactions. While high-
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resolution experimental data on the radical's conformers is scarce, the conformational

landscape of n-butane provides a well-studied analogue. Computational methods are essential

for locating these conformers and calculating their relative energies.[3][4][5]

The energy difference between the lower-energy anti conformer and the slightly higher-energy

gauche conformer in n-butane is approximately 0.9 kcal/mol.[4] This small energy difference

means that multiple conformations are present at room temperature.

Table 3: Relative Conformational Energies of n-Butane
(C2-C3 rotation)

Conformation
Dihedral Angle (C1-
C2-C3-C4)

Relative Energy
(kcal/mol)

Reference

Anti (Staggered) 180° 0 [4][6]

Gauche (Staggered) 60°, 300° ~0.9 [4]

Eclipsed (H/CH₃) 120°, 240° ~3.6 [4]

Syn (Fully Eclipsed) 0° ~5.0 [4]

Computational Methodologies
Modern computational chemistry offers a suite of powerful tools for calculating the energetic

properties of radical species with high accuracy. These methods are often used to complement

or even predict experimental data.

Composite Methods
For achieving high accuracy in thermochemical calculations, composite methods are the gold

standard. These procedures combine results from several high-level calculations to

approximate a very high-level result at a reduced computational cost.

Gaussian-n (G3, G4) Theories: These are multi-step methods that start with a geometry

optimization and frequency calculation at a lower level of theory (like B3LYP).[7] A series of

single-point energy calculations are then performed with more sophisticated methods and

larger basis sets to systematically correct for deficiencies.[8] The G3 and G4 methods have
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demonstrated excellent agreement with high-precision Active Thermochemical Tables (ATcT)

data for radical formation enthalpies.[9]

Complete Basis Set (CBS) Methods: Models like CBS-QB3 and CBS-APNO extrapolate

electronic energies to the theoretical complete basis set limit.[7] They follow a similar

approach of geometry optimization followed by higher-level energy corrections.[8] For radical

energetics, combinations of G3, G4, and CBS-APNO have been shown to reproduce ATcT

data with near-chemical accuracy (≈1 kcal/mol).[9]

Ab Initio and Density Functional Theory (DFT)
While composite methods provide the final high-accuracy energies, their components rely on

foundational ab initio and DFT methods.

Geometry Optimization and Vibrational Frequencies: DFT methods, particularly with hybrid

functionals like B3LYP, are widely used for determining the equilibrium geometry and

vibrational frequencies of radicals.[7] These frequencies are crucial for calculating the zero-

point vibrational energy (ZPVE) and thermal corrections to the enthalpy.

Wavefunction-Based Methods: Post-Hartree-Fock methods like Møller-Plesset perturbation

theory (MP2) and Coupled Cluster (CC) theory are used to account for electron correlation,

which is critical for accurately describing bond-breaking and radical energetics. These

calculations are typically performed as single-point energy calculations on the optimized

geometry.[10]

Typical Computational Workflow for Radical Thermochemistry

Input Structure
(n-Butane, 1-Butyl Radical)

Geometry Optimization
(e.g., B3LYP/6-31G(d))

Find minimum
energy structure

Frequency Calculation
(at same level as Opt)

Confirm minimum
(no imaginary freqs)

High-Accuracy Single-Point
Energy Calculation

(e.g., CCSD(T), QCISD(T))

Use optimized
geometry

ZPVE & Thermal
Corrections

Final Enthalpy
(ΔHf°)

Combine for
final energy
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A typical workflow for computational thermochemistry.

Experimental Protocols
Experimental determination of radical energetics is challenging due to the high reactivity and

short lifetimes of these species. Specialized techniques are required to generate and probe

these transient molecules.

Monoenergetic Electron Impact: This method is used to determine heats of formation.[1] It

involves impacting a suitable precursor molecule with a beam of electrons of a precisely

known energy. The minimum energy required to cause fragmentation and produce the

desired radical ion (the appearance energy) is measured. By using a known thermochemical

cycle, the appearance energy can be used to derive the heat of formation of the neutral

radical.[1]

Photoelectron (PE) Spectroscopy: This technique provides highly accurate ionization

energies. A radical beam is irradiated with a monochromatic photon source (e.g., a UV laser

or synchrotron radiation). The kinetic energy of the ejected electrons is measured. The

difference between the photon energy and the electron's kinetic energy gives the energy

required to ionize the radical, corresponding to the adiabatic ionization energy.

Electron Impact (EI) Ionization: While less precise than PE spectroscopy, EI is a common

method for estimating ionization energies. It involves bombarding the radical with electrons

of increasing energy until an ion signal is detected. The energy at which the ion signal first

appears is taken as the ionization energy.[11]

The Kinetic Method: This is a mass spectrometry-based technique for determining ionization

energies and proton affinities.[12][13] It relies on analyzing the competitive fragmentation of

a proton-bound or van der Waals cluster ion. The ratio of the fragment ion abundances

correlates with the thermochemical properties of the neutral precursors, allowing for the

determination of an unknown ionization energy by comparing it to known standards.[14]
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Thermochemical Cycle for Bond Dissociation Energy

n-Butane (RH)
ΔHf°(RH)

1-Butyl Radical (R•) + H Atom (H•)
ΔHf°(R•) + ΔHf°(H•)

  Bond Dissociation Energy (BDE)
  BDE = ΔHf°(R•) + ΔHf°(H•) - ΔHf°(RH)

Constituent Elements
(4C + 10H)

  ΔHf°(RH)

  ΔHf°(R•) + ΔHf°(H•)
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The relationship between BDE and heats of formation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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